molecular formula C20H24O10 B1671513 Ginkgolide B CAS No. 15291-77-7

Ginkgolide B

Cat. No. B1671513
CAS RN: 15291-77-7
M. Wt: 424.4 g/mol
InChI Key: SQOJOAFXDQDRGF-ZMVGXLHTSA-N
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Description

Ginkgolide B is a terpene lactone and one of the main molecular forms of ginkgolides, present in Ginkgo biloba leaves. It is widely used to treat peripheral and cerebral circulation disorders .


Synthesis Analysis

The total synthesis of Ginkgolide B has been achieved by various groups . The synthesis methodologies developed in these laboratories involve the utilization of zinc-copper homoenolate and double diastereoselective intramolecular [2+2] photocycloaddition .


Molecular Structure Analysis

Ginkgolide B is a diterpenoid trilactone with six five-membered rings. It contains a spiro [4,4]-nonane carbocyclic ring, a tetrahydrofuran ring, and a very specific tert-butyl group at one of the rings .


Chemical Reactions Analysis

The total synthesis of Ginkgolide B involves a series of chemical reactions, including carbon-carbon bond formation guided by the compact nature of the Ginkgolide structure . The synthesis of related compounds was also achieved .


Physical And Chemical Properties Analysis

Ginkgolide B is a white powder with a molecular formula of C20H24O10 and a molecular weight of 424.4 . Its solubility and bioavailability are the most important factors affecting its druggability .

Scientific Research Applications

Anti-Inflammatory Role in Asthma

Ginkgolide B, derived from Ginkgo biloba, exhibits anti-inflammatory properties, particularly in the context of asthma. A study utilizing a non-infectious mouse model of asthma demonstrated that Ginkgolide B effectively inhibited the increase of T-helper 2 cytokines and reduced eosinophil count in bronchoalveolar lavage fluid. Histological studies also indicated its ability to inhibit eosinophilia in lung tissue and mucus hyper-secretion, suggesting its potential as a treatment for asthma, functioning through suppression of the extracellular regulating kinase/MAPK pathway (Chu et al., 2011).

Neuroprotection in Ischemic Stroke

Ginkgolide B has shown neuroprotective effects in the treatment of ischemic stroke, linked to its anti-inflammatory properties. Research indicates its capacity to modulate microglia/macrophage polarization, vital in the pathology of ischemic stroke (Shu et al., 2016).

Prophylaxis of Migraine with Aura

In the context of migraines, Ginkgolide B has been used in a herbal constituent extract for the prophylactic treatment of migraine with aura. An open, preliminary trial showed that its administration significantly reduced the frequency and duration of migraine with aura (D'andrea et al., 2009).

Cardioprotective Effects

A preclinical systematic review and meta-analysis revealed that Ginkgolide B might be a promising agent for myocardial ischemia/reperfusion injury. Its cardioprotective effects are primarily associated with anti-oxidation, anti-inflammation, anti-apoptosis, and improvement of energy metabolism (Zhu et al., 2019).

Stimulation of Signaling Events in Neutrophils

Ginkgolide B is known to stimulate tyrosine phosphorylation of proteins, phospholipase D activation, calcium transients, and activation of p38 but not p44/42 Map kinases in human polymorphonuclear leukocytes (PMN). These effectsprimarily induce activation of intracellular signaling events and prime cellular functions such as PMN defense activities, suggesting its potential role in enhancing innate immune responses (Lenoir et al., 2005).

Metabolic Profiling

Research on the metabolic profile of Ginkgolide B has been conducted using ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry. This study identified various metabolites of Ginkgolide B, aiding in understanding its pharmacology and mechanism of action (Zhang et al., 2022).

Promotion of Endothelial Progenitor Cell Growth

Ginkgolide B has been observed to promote the growth of endothelial progenitor cells (EPCs), suppress cell apoptosis, and enhance the expression of key regulatory molecules and signaling pathways, such as miR-126 and the Akt signaling pathway. This suggests its potential in vascular health and repair (Chang et al., 2017).

Neuroprotective Effects Against Cognitive Impairment

Ginkgolide B has shown neuroprotective effects against cognitive impairment in mice, potentially through the regulation of gut microbiota. The treatment with Ginkgolide B significantly alleviated cognitive dysfunction and neurodegeneration in an Alzheimer's disease mouse model (Liu et al., 2021).

Safety And Hazards

Ginkgolide B should be handled with care to avoid contact with skin and eyes. It should not be inhaled, and personal protective equipment should be used when handling it .

properties

IUPAC Name

8-tert-butyl-6,12,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O10/c1-6-12(23)28-11-9(21)18-8-5-7(16(2,3)4)17(18)10(22)13(24)29-15(17)30-20(18,14(25)27-8)19(6,11)26/h6-11,15,21-22,26H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOJOAFXDQDRGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)OC2C1(C34C(=O)OC5C3(C2O)C6(C(C5)C(C)(C)C)C(C(=O)OC6O4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ginkgolide B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036861
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Gingko lactone

CAS RN

15291-77-7
Record name 9H-1,7a-(Epoxymethano)-1H,6aH-cyclopenta[c]furo[2,3-b]furo[3',2':3,4]cyclopenta[1,2-d]furan-5,9,12(4H)-trione, 3-(1,1-dimethylethyl)hexahydro-4,7b,11-trihydroxy-8-methyl-, (1R,3S,3aS,4R,6aR,7aR,7bR,8S,10aS,11R,11aR)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.486
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ginkgolide B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036861
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

280 °C
Record name Ginkgolide B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036861
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7,810
Citations
S Xia, D Fang - Chinese medical journal, 2007 - mednexus.org
Objective To review the recent research progress in pharmacological actions and mechanisms of ginkgolide B.Data sources Information included in this article was identified by …
Number of citations: 114 mednexus.org
KM Maclennan, CL Darlington, PF Smith - Progress in neurobiology, 2002 - Elsevier
… effects of the Ginkgo biloba extract, EGb-761, which is the most commonly used extract in experimental and clinical studies, and one of its major constituents, ginkgolide B. Ginkgolide B …
Number of citations: 403 www.sciencedirect.com
S Mohammad Nabavi, S Habtemariam… - Current Topics in …, 2015 - ingentaconnect.com
… the potential therapeutic use of Ginkgolide B in the prevention … picture of the potential for Ginkgolide B, the chemistry, safety, … of practical applications of Ginkgolide B for ischemic stroke …
Number of citations: 91 www.ingentaconnect.com
X Wang, QH Shao, H Zhou, JL Wu, WQ Quan… - … Medicine and Therapies, 2020 - Springer
Background Ginkgolide B (GKB) is a major active component of the extracts of Ginkgo biloba leaves, and it has been used as an anti-cancer agent. However, it is unknown whether GKB …
Number of citations: 23 link.springer.com
EJ Corey, MC Kang, MC Desai, AK Ghosh… - Journal of the …, 1988 - ACS Publications
… The most active anti-PAF agent in the ginkgo extract is the hexacyclic C20 trilactone ginkgolide B (l)3 (IC50 10~7-10~8 M in various tests),1 which appearsto antagonize all known PAF-…
Number of citations: 245 pubs.acs.org
MT Crimmins, JM Pace, PG Nantermet… - Journal of the …, 2000 - ACS Publications
… antagonist ginkgolide B has been accomplished. The complex architecture of ginkgolide B … The synthesis of ginkgolide B was accomplished through a stereoselective intramolecular …
Number of citations: 126 pubs.acs.org
C Bate, M Salmona, A Williams - Journal of …, 2004 - jneuroinflammation.biomedcentral …
… At concentrations less than 1 μM, the survival of cells treated with ginkgolide B was significantly greater than that of cells treated with ginkgolide A. Pre-treatment with ginkgolide B also …
X Chu, X Ci, J He, M Wei, X Yang, Q Cao, H Li, S Guan… - Molecules, 2011 - mdpi.com
… Ginkgolide B is an anti-inflammatory extract of Ginkgo biloba … the anti-inflammatory capacity of ginkgolide B (GKB) and … These results suggest that ginkgolide B may be useful for the …
Number of citations: 83 www.mdpi.com
Y Cui, D Yi, X Bai, B Sun, Y Zhao, Y Zhang - Fitoterapia, 2012 - Elsevier
… To screen the presence of ginkgolide B-producing endophytic … The ginkgolide B was successfully isolated from the … The current research provides a new method to produce ginkgolide …
Number of citations: 114 www.sciencedirect.com
X Liu, G Zhao, Y Yan, L Bao, B Chen, R Qi - PloS one, 2012 - journals.plos.org
… 2D, the combination of low concentrations of LY294002 and ginkgolide B completely … ginkgolide B might occur via inhibition of PI3K activation. We then determined whether ginkgolide B …
Number of citations: 51 journals.plos.org

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